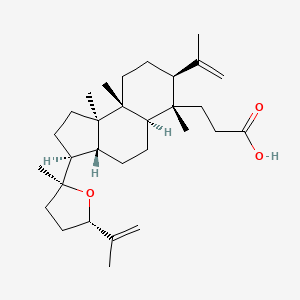
Hemiphroside B
Vue d'ensemble
Description
Hemiphroside B is a compound found in Lagotis integra . It belongs to the class of Phenylpropanoids, Simple Phenylpropanols, Phenols, and Polyphenols .
Molecular Structure Analysis
The molecular formula of Hemiphroside B is C31H38O17 . Its molecular weight is 682.62 g/mol . The IUPAC name is (2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl-3-(3,4-dihydroxyphenyl)prop-2-enoate .Physical And Chemical Properties Analysis
Hemiphroside B has a molecular weight of 682.6 g/mol . It has a hydrogen bond donor count of 9 and a hydrogen bond acceptor count of 17 . The exact mass is 682.21089974 g/mol, and the monoisotopic mass is also 682.21089974 g/mol . The topological polar surface area is 272 Ų .Applications De Recherche Scientifique
Biomedical Polymers
Hemiphroside B has potential applications in the synthesis of biomedical polymers. These polymers are crucial for therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
Pharmacology
In pharmacology, Hemiphroside B has been identified as a significant component in the treatment of ulcerative colitis. It’s involved in network pharmacology methods, including target prediction and molecular docking, which are essential for understanding the drug’s action mechanism .
Clinical Research
Although not directly linked to Hemiphroside B, advancements in clinical research, particularly in hemophilia B therapy, could benefit from the compound’s chemical properties. Hemophilia B therapy has seen recent advances focusing on novel drug delivery systems and gene therapy .
Chemical Properties and Uses
Hemiphroside B’s chemical properties, such as its molecular formula (C31H38O17) and weight (682.6 g/mol), make it suitable for R&D use in various chemical analyses and synthetic processes .
Biochemistry
In biochemistry, Hemiphroside B’s role could be significant due to its structural complexity and potential interactions with biological macromolecules. It may contribute to the understanding of complex biochemical pathways and molecular interactions .
Molecular Biology
Advancements in molecular biology could leverage Hemiphroside B’s properties for various applications, including gene expression regulation, protein interaction studies, and as a potential tool for understanding cellular mechanisms .
Mécanisme D'action
Target of Action
Hemiphroside B is a natural phenylpropanoid isolated from the herbs of Hydrangea macrophylla The primary targets of Hemiphroside B are currently not well-documented in the literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of natural compounds like Hemiphroside B. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Hemiphroside B. Understanding these environmental influences is crucial for optimizing the use of Hemiphroside B as a therapeutic agent .
Propriétés
IUPAC Name |
[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSLLYRTBSZHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124222272 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Hemiphroside B in chemotaxonomy?
A1: Hemiphroside B is a key compound found in Hemiphragma heterophyllum. Interestingly, a related compound, 2′,6′′-O-diacetylplantamajoside, is also present in this plant. This finding is chemotaxonomically significant because 2′,6′′-O-diacetylplantamajoside is primarily associated with the genus Wulfenia. The presence of this compound in both Hemiphragma and Wulfenia suggests a potential evolutionary relationship between these two genera. []
Q2: How does Hemiphroside B contribute to the therapeutic potential of Lagotis integra in treating ulcerative colitis?
A2: Research suggests that Lagotis integra, a plant used in traditional Tibetan medicine, may be effective in treating ulcerative colitis. Hemiphroside B is one of the main active components identified in Lagotis integra that contributes to this effect. While the exact mechanism of action is still under investigation, studies show that Hemiphroside B, along with other active compounds, likely exerts its anti-ulcerative colitis effects by downregulating key target proteins in the colonic tissue. These targets include AKT serine/threonine kinase 1 (AKT1), vascular endothelial growth factor (VEGFA), tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR), and caspase-3 (CASP3). [] Further research is needed to fully elucidate the interactions between Hemiphroside B and these targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




